2-Amino-7-phosphonoheptanoic acid (AP7) is a synthetic compound widely employed in scientific research as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors in the brain. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Glutamate is a major excitatory neurotransmitter in the central nervous system, and its receptors, including NMDA receptors, play crucial roles in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] By selectively blocking NMDA receptors, AP7 serves as a valuable tool to investigate the roles of these receptors in neuronal function, behavior, and disease models. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
2-Amino-7-phosphonoheptanoic acid, commonly referred to as AP-7, is a significant compound in neuropharmacology, primarily recognized for its role as a selective antagonist of the N-methyl-D-aspartate receptor. This receptor is crucial in mediating excitatory neurotransmission and synaptic plasticity, making AP-7 a valuable tool for studying neurological processes and disorders. The compound's ability to competitively inhibit glutamate binding at the N-methyl-D-aspartate receptor site positions it as an important agent in both research and potential therapeutic applications.
AP-7 is synthesized through various chemical methods, often involving heptanoic acid derivatives as starting materials. Its structure includes an amino group and a phosphono group, which are essential for its biological activity.
2-Amino-7-phosphonoheptanoic acid is classified under amino phosphonic acids, specifically as an NMDA receptor antagonist. Its chemical formula is , and it has a molecular weight of 195.17 g/mol.
The synthesis of 2-amino-7-phosphonoheptanoic acid typically involves several key steps:
In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes to enhance efficiency and consistency in product quality.
The molecular structure of 2-amino-7-phosphonoheptanoic acid features:
This configuration allows for effective interaction with the NMDA receptor.
The structural formula can be represented as:
The compound's stereochemistry significantly influences its biological activity, particularly concerning its affinity for the NMDA receptor .
2-Amino-7-phosphonoheptanoic acid can undergo various chemical reactions:
Common reagents for these reactions include:
These reactions facilitate the development of modified compounds with potentially enhanced pharmacological properties .
The primary mechanism by which 2-amino-7-phosphonoheptanoic acid exerts its effects is through competitive antagonism at the NMDA receptor. By binding to this receptor, AP-7 prevents glutamate from activating it, thereby inhibiting calcium influx essential for neuronal excitation.
Research indicates that AP-7 has rapid association () and dissociation () rate constants, highlighting its potent antagonistic action on NMDA receptors .
AP-7 is typically a white crystalline powder with good solubility in water due to its ionic nature.
Key chemical properties include:
These properties make AP-7 suitable for various experimental applications in neuropharmacology .
2-Amino-7-phosphonoheptanoic acid has several applications in scientific research:
2-Amino-7-phosphonoheptanoic acid (AP7) functions as a competitive antagonist at the glutamate binding site of the N-methyl-D-aspartate (NMDA) receptor. This pharmacological action positions AP7 to directly compete with endogenous glutamate and synthetic agonists (e.g., NMDA) for occupancy at the agonist recognition site located on the GluN2 subunit. Upon binding, AP7 stabilizes the receptor in a closed conformation, preventing agonist-induced channel gating and subsequent ion flux [1] [4]. Mechanistically, the extended carbon backbone and terminal phosphono moiety of AP7 mimic the spatial configuration and charge distribution of glutamate’s α-carboxyl and ω-carboxyl groups, enabling high-affinity interactions with the glutamate binding pocket. This competitive blockade is reversible and surmountable by increasing concentrations of glutamate or NMDA, distinguishing it mechanistically from channel blockers like MK-801 [1]. In functional assays, AP7 demonstrates higher potency than its shorter-chain analogue 2-amino-5-phosphonovaleric acid (AP5), attributed to enhanced interactions within the deeper glutamate binding cleft [1].
AP7 exhibits distinct pharmacological selectivity compared to antagonists acting at the glycine co-agonist site (e.g., 7-chlorokynurenate):
Table 1: Selectivity Profile of AP7 vs. Glycine-Site NMDA Receptor Antagonist
Feature | AP7 (Glutamate-Site Antagonist) | 7-Chlorokynurenate (Glycine-Site Antagonist) |
---|---|---|
Primary Binding Site | GluN2 subunit (Glutamate site) | GluN1 subunit (Glycine site) |
Dependence on Glycine | No | Yes (Effect reversed by high glycine) |
Agonist Displacement | Competes with glutamate/NMDA | Competes with glycine/D-serine |
Effect on Channel Gating | Prevents agonist-induced opening | Prevents glycine priming necessary for opening |
NMDA receptor activation is a critical trigger for the induction of Long-Term Potentiation (LTP), a primary cellular model of learning and memory. As a competitive NMDA receptor antagonist, AP7 effectively blocks the induction of LTP in hippocampal slices and other relevant brain regions when applied prior to or during high-frequency stimulation [7]. This inhibition occurs because AP7 prevents the glutamate-mediated depolarization and calcium influx necessary for the biochemical cascades leading to synaptic strengthening. The effect of AP7 is typically restricted to the induction phase of LTP; it generally does not reverse established LTP. This specific action underscores the essential role of NMDA receptor activation in the initiation of synaptic plasticity. Studies using AP7 have been instrumental in dissecting the contribution of NMDA receptors, particularly those containing specific GluN2 subunits (see 1.5), to different forms of plasticity and learning behaviors. Blockade of LTP by AP7 provides a mechanistic link to observed cognitive effects of NMDA receptor antagonism [7].
The primary downstream consequence of AP7-mediated NMDA receptor blockade is the significant reduction of receptor-gated calcium ion (Ca²⁺) influx into the postsynaptic neuron. Excessive Ca²⁺ entry through NMDA receptors is the central event in excitotoxic neuronal death and contributes to aberrant signaling in various neurological disorders [4] [9]. By competitively inhibiting glutamate binding, AP7 prevents the conformational changes that lead to channel pore opening, thereby limiting Ca²⁺ influx even under conditions of pathological glutamate release. This attenuation of Ca²⁺ influx disrupts several critical pathological signaling cascades:
This broad interruption of Ca²⁺-dependent death signaling underpins the observed neuroprotective efficacy of AP7 and related compounds in models like middle cerebral artery occlusion (MCAO) and quinolinic acid-induced lesions [1] [9].
NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two GluN2 subunits (GluN2A-D). AP7, as a competitive antagonist at the glutamate site, binds primarily to the GluN2 subunits. While detailed binding affinity studies specifically comparing all GluN2 subtypes for AP7 are limited within the provided sources, research on closely related biphenyl derivatives (e.g., SDZ EAB 515, SDZ 220-581) developed from the AP7 scaffold provides strong indirect evidence for subunit-specific interactions influencing in vivo efficacy [1]:
Table 2: NMDA Receptor Subunit Interactions of AP7 and Related Compounds
Subunit | Role in Receptor | Influence on AP7/AP7-derivative Pharmacology |
---|---|---|
GluN1 | Obligatory subunit; glycine/D-serine binding | AP7 does not bind here. Glycine site occupancy is required for channel opening even if AP7 blocks GluN2. |
GluN2A | Glutamate binding; fast kinetics | AP7 binds here. Derivatives show functional activity suggesting interaction, affinity data less defined than GluN2B. |
GluN2B | Glutamate binding; slow kinetics; extrasynaptic | AP7 binds here. High-affinity binding of potent AP7 derivatives (e.g., SDZ 220-581) strongly implicated. Key target for neuroprotection. |
GluN2C/D | Glutamate binding; lower conductance | AP7 binds here. Generally lower affinity suggested for many competitive antagonists compared to GluN2A/2B. |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7